The synthesis of HMR 1556 involves multiple steps, primarily centered around the formation of the chromanol core structure. Key steps include:
The synthetic route is designed to optimize yield and purity while maintaining the structural integrity necessary for biological activity .
HMR 1556 features a complex molecular structure characterized by a chromanol backbone. The stereochemistry is defined as (3R,4S), indicating specific spatial arrangements that are critical for its biological activity. Key structural components include:
The compound's molecular weight is approximately 391.42 g/mol, and its three-dimensional configuration allows for effective binding to its target ion channels .
HMR 1556 participates in various chemical reactions that can modify its structure and functionality:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution processes .
HMR 1556 exerts its effects primarily through selective inhibition of the current by binding to the KCNQ1-KCNE1 voltage-gated potassium channel complex. This interaction leads to:
Studies have shown that HMR 1556 has an IC50 value of approximately 10.5 nM for , demonstrating its potency compared to other potassium channel blockers .
HMR 1556 possesses several notable physical and chemical properties:
These properties contribute to its effectiveness in experimental applications related to cardiac physiology .
HMR 1556 has diverse scientific applications, particularly in:
Its specificity for makes it a valuable tool for elucidating the physiological relevance of this current in both health and disease contexts .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: